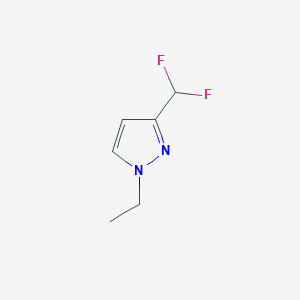

3-(difluoromethyl)-1-ethyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis and Beyond

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govmdpi.com This structural motif is not merely a synthetic curiosity but a privileged scaffold in medicinal chemistry and agrochemistry. mdpi.comorientjchem.org The pyrazole ring is a versatile building block in organic synthesis, lending itself to a variety of chemical transformations. mdpi.com The presence of two nitrogen atoms allows for diverse substitution patterns, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules.

The significance of the pyrazole core is underscored by its presence in numerous commercially successful products. In the pharmaceutical arena, pyrazole derivatives form the basis of drugs with a wide range of therapeutic activities, including anti-inflammatory, anticancer, antibacterial, and antifungal agents. nih.govmdpi.com For instance, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole ring. Similarly, in agriculture, pyrazole-based compounds are integral to the development of potent herbicides and fungicides that are crucial for crop protection. orientjchem.orgglobalresearchonline.net

The broad spectrum of biological activities associated with pyrazole derivatives has made them a focal point of intensive research, with chemists continually exploring new synthetic routes and novel derivatives. nih.govmdpi.com The ability to construct complex molecular architectures around the pyrazole core makes it an invaluable tool in the quest for new and improved chemical entities. mdpi.com

Strategic Importance of Fluorine Substitution in Pyrazole Systems

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.com This is particularly true for pharmacologically active compounds and agrochemicals, where fluorine substitution has become a key strategy for enhancing efficacy and metabolic stability. tandfonline.comacs.org The replacement of a hydrogen atom with a fluorine atom, or a methyl group with a trifluoromethyl or difluoromethyl group, can lead to profound changes in a molecule's behavior.

Key effects of fluorine substitution include:

Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes in the body or the environment. tandfonline.com This can lead to a longer biological half-life.

Modulation of Acidity/Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can alter the pKa of nearby functional groups. tandfonline.comolemiss.edu This can influence a molecule's solubility, membrane permeability, and binding interactions.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug or pesticide. tandfonline.com

Altered Lipophilicity: The introduction of fluorine can modify a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical parameter affecting its absorption, distribution, metabolism, and excretion (ADME) profile. olemiss.edu

The difluoromethyl group (-CHF2), as present in 3-(difluoromethyl)-1-ethyl-1H-pyrazole, is of particular interest. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for a hydroxyl or thiol group, potentially leading to enhanced target binding. tandfonline.com The incorporation of this group into the pyrazole scaffold is a deliberate strategy to create compounds with potentially superior performance characteristics for pharmaceutical or agricultural applications. sci-hub.se

Contextualization of this compound within Advanced Chemical Synthesis

The synthesis of specifically substituted pyrazoles, such as this compound, requires precise control over regioselectivity. The most common and versatile method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. nih.govmdpi.com

For the synthesis of this compound, a plausible synthetic route would involve the reaction of a 1,3-bielectrophilic building block containing a difluoromethyl group with ethylhydrazine. The choice of reactants and reaction conditions is crucial to ensure that the ethyl group is installed on the desired nitrogen atom (N1 position) and to avoid the formation of isomeric products. A well-established precursor for related compounds is the ethyl ester of difluoroacetoacetic acid, which can be reacted with a formic acid equivalent and subsequently with the appropriate hydrazine. wikipedia.org

Data Tables

Table 1: Physicochemical Properties of a Structurally Related Compound: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Note: This data is for a closely related methyl analog. Properties for this compound are expected to be similar.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀F₂N₂O₂ | nih.gov |

| Molecular Weight | 204.17 g/mol | nih.govchembk.com |

| Melting Point | 58-59 °C | chembk.com |

| Boiling Point | 288.4 ± 40.0 °C (Predicted) | chembk.com |

| Solubility | 4.63 g/L at 22 °C | chembk.com |

| XLogP3-AA | 1.1 | nih.gov |

Table 2: Examples of Marketed Products Containing the Pyrazole Scaffold

| Compound Name | Application Area | Therapeutic/Activity Class |

| Celecoxib | Pharmaceutical | Anti-inflammatory (COX-2 inhibitor) |

| Rimonabant | Pharmaceutical | Anti-obesity (CB1 receptor antagonist) |

| Sildenafil | Pharmaceutical | Erectile Dysfunction (PDE5 inhibitor) |

| Fluxapyroxad | Agrochemical | Fungicide (SDHI) |

| Bixafen | Agrochemical | Fungicide (SDHI) |

| Fipronil | Agrochemical | Insecticide (GABA-gated chloride channel antagonist) |

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2/c1-2-10-4-3-5(9-10)6(7)8/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUSDGCFYMKOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluoromethyl 1 Ethyl 1h Pyrazole

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the foundational step in the synthesis. The most prevalent methods involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most traditional and widely used method for constructing the pyrazole ring. nih.govbeilstein-journals.org This approach involves the reaction of a hydrazine with a 1,3-dielectrophile, typically a 1,3-dicarbonyl compound. mdpi.comnih.gov For the synthesis of 3-(difluoromethyl)-1-ethyl-1H-pyrazole, this strategy is executed by reacting ethylhydrazine with a difluoromethyl-containing 1,3-dicarbonyl equivalent.

A common precursor is an ethyl ester of difluoroacetoacetic acid. wikipedia.org The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. A key challenge in this method is controlling the regioselectivity, as unsymmetrical 1,3-diketones can potentially yield two regioisomeric pyrazoles. mdpi.com In this specific synthesis, the reaction between ethylhydrazine and a precursor like ethyl 4,4-difluoro-3-oxobutanoate is designed to regioselectively form the desired 1-ethyl-3-(difluoromethyl) isomer. The reaction pathway is influenced by the differing reactivity of the two carbonyl groups and the steric and electronic properties of the substituents.

| Reactant 1 | Reactant 2 | Key Reaction Type | Product |

| Ethylhydrazine | Ethyl 4,4-difluoro-3-oxobutanoate | Cyclocondensation | 3-(difluoromethyl)-1-ethyl-1H-pyrazol-5(4H)-one (intermediate) |

| Ethylhydrazine | 4,4-Difluoro-1-phenylbutane-1,3-dione | Cyclocondensation | 3-(difluoromethyl)-1-ethyl-5-phenyl-1H-pyrazole |

This table illustrates exemplary pairings for the cyclocondensation approach to building the pyrazole core.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical alternative to traditional stepwise synthesis. nih.govbeilstein-journals.org For pyrazole synthesis, MCRs can be designed to generate the 1,3-dicarbonyl compound in situ, which then reacts with a hydrazine. nih.gov

One such strategy involves the reaction of an enolate with a carboxylic acid chloride, followed by the addition of ethylhydrazine in a one-pot procedure. nih.gov Another approach is the [3+2] cycloaddition reaction, which is a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. beilstein-journals.orgresearchgate.net For instance, difluoroacetohydrazonoyl bromides can serve as difluoromethylated building blocks that react with alkynes or alkenes in a cycloaddition process to yield the corresponding pyrazoles directly. acs.orgjlu.edu.cn This method offers high regioselectivity and mild reaction conditions. acs.org

Introduction of the Difluoromethyl Group at the Pyrazole C-3 Position

The incorporation of the difluoromethyl (CHF2) moiety is critical and can be achieved either by direct fluorination of a pre-formed pyrazole or by using building blocks that already contain the CHF2 group. researchgate.net

Direct C-H difluoromethylation has emerged as a modern and powerful strategy for synthesizing fluorinated organic molecules. nih.gov This approach avoids the need for pre-functionalized substrates. nih.gov For the synthesis of this compound, this would involve the direct conversion of a C-H bond at the C-3 position of 1-ethyl-1H-pyrazole into a C-CHF2 bond.

These reactions are often radical-based and can be initiated by photoredox catalysis. nih.gov Commercially available and inexpensive reagents like sodium difluoromethane sulfonate can be used as the source of the difluoromethyl radical (•CHF2). nih.gov The reaction is typically performed under mild conditions, often using visible light and a suitable photocatalyst. nih.gov While this method is synthetically elegant, a potential challenge is controlling the regioselectivity, as C-H bonds at other positions on the pyrazole ring (e.g., C-5) could also be functionalized.

| Method | Reagent | Key Features | Potential Challenges |

| Photoredox Catalysis | Sodium difluoromethane sulfonate | Mild conditions, avoids pre-functionalization | Regioselectivity (C-3 vs. C-5) |

| Radical-based | Difluoroacetic acid | Utilizes an accessible fluorine source | Requires specific radical initiation |

This table summarizes modern direct difluoromethylation techniques.

A more common and often more regioselective strategy is to construct the pyrazole ring using a building block that already contains the difluoromethyl group. researchgate.net This "bottom-up" approach ensures the CHF2 moiety is precisely located at the desired position.

As mentioned in section 2.1.1, difluoromethylated 1,3-dicarbonyl compounds, such as ethyl 4,4-difluoro-3-oxobutanoate, are key precursors. wikipedia.orggoogle.com These compounds are themselves synthesized from starting materials like ethyl difluoroacetate. google.com

Another effective precursor-based method utilizes [3+2] cycloaddition reactions. beilstein-journals.org Difluoroacetohydrazonoyl bromides, which can be synthesized and isolated, serve as stable difluoromethyl building blocks. acs.org Their reaction with terminal or internal alkynes provides a direct and highly regioselective route to 3-(difluoromethyl)pyrazoles. acs.org The specific substitution pattern of the final product is determined by the choice of the alkyne and the hydrazonoyl bromide.

N-Alkylation Pathways for Regioselective 1-Ethylation

When the synthetic strategy involves creating the 3-(difluoromethyl)-1H-pyrazole intermediate first, the final step is the introduction of the ethyl group onto one of the ring's nitrogen atoms. This N-alkylation step must be regioselective to yield the desired N-1 isomer over the N-2 isomer. acs.org

The alkylation of pyrazoles can be a challenging synthetic problem due to the similar reactivity of the two adjacent nitrogen atoms. acs.org However, the substitution pattern on the pyrazole ring can strongly influence the outcome. The presence of a substituent at the C-3 position often sterically hinders the adjacent N-2 position, thereby directing the incoming alkyl group to the N-1 position.

In the case of 3-(difluoromethyl)-1H-pyrazole, the relatively bulky difluoromethyl group at C-3 is expected to favor the alkylation at the N-1 position. The reaction is typically carried out using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., potassium carbonate or sodium hydride). The choice of solvent and reaction conditions can also be optimized to maximize the yield of the desired 1-ethyl isomer. researchgate.net Recent advances have also explored the use of sterically bulky α-halomethylsilanes as masked methylating reagents to achieve high N-1 selectivity, a principle that could be extended to ethylation. acs.org

| Starting Material | Ethylating Agent | Base | Expected Major Product |

| 3-(difluoromethyl)-1H-pyrazole | Ethyl iodide | K2CO3 | This compound |

| 3-(difluoromethyl)-1H-pyrazole | Diethyl sulfate | NaH | This compound |

This table outlines common conditions for the regioselective N-ethylation of 3-(difluoromethyl)-1H-pyrazole.

Alkylation of Pyrazole Intermediates

The direct N-alkylation of a pyrazole ring is a common and effective method for the synthesis of N-substituted pyrazoles. In the case of this compound, this involves the reaction of 3-(difluoromethyl)-1H-pyrazole with an ethylating agent.

The reaction typically proceeds by deprotonation of the pyrazole nitrogen atom with a base to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic ethylating agent. The choice of base and solvent is crucial for the success of the reaction, influencing both the yield and the regioselectivity of the alkylation.

A significant challenge in the alkylation of unsymmetrical pyrazoles, such as 3-(difluoromethyl)-1H-pyrazole, is controlling the regioselectivity. Alkylation can occur at either of the two nitrogen atoms, leading to the formation of two constitutional isomers: this compound and 5-(difluoromethyl)-1-ethyl-1H-pyrazole. The ratio of these isomers is influenced by steric and electronic factors of the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.

Table 1: Factors Influencing Regioselectivity in Pyrazole Alkylation

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents on the pyrazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen atom. |

| Electronic Effects | Electron-withdrawing or -donating groups on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. |

| Alkylating Agent | The size and reactivity of the alkylating agent can affect the site of alkylation. |

| Reaction Conditions | The choice of solvent, base, and temperature can significantly impact the isomeric ratio. |

To achieve a high yield of the desired this compound isomer, careful optimization of the reaction conditions is necessary. This may involve screening various bases, solvents, and ethylating agents, as well as adjusting the reaction temperature.

Controlled N-Substitution Methodologies

Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a key objective. Various strategies have been developed to control the site of substitution, ensuring the preferential formation of the desired isomer.

One common approach is the use of directing groups. A protecting group can be introduced at one of the nitrogen atoms, forcing the alkylation to occur at the other nitrogen. Subsequent removal of the protecting group yields the desired N-alkylated pyrazole. However, this method adds extra steps to the synthesis, increasing cost and waste.

More recently, methods that exploit the intrinsic properties of the pyrazole ring and the reaction conditions have been explored. For instance, acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates has been shown to provide good yields of N-alkyl pyrazoles. mdpi.comsemanticscholar.org In the case of unsymmetrical pyrazoles, these reactions often yield a mixture of regioisomers, with the major product being determined by steric factors. mdpi.comsemanticscholar.org

Another strategy involves the use of specific catalytic systems that can favor the formation of one isomer over the other. For example, palladium-catalyzed N-allylic alkylation of pyrazoles has been demonstrated to afford N-alkyl pyrazoles with excellent regioselectivity. acs.org While this specific method applies to allylic groups, it highlights the potential for catalyst-controlled regioselectivity in pyrazole alkylation.

Enzymatic catalysis also presents a promising avenue for highly selective N-alkylation. Engineered enzymes have been shown to perform highly regioselective alkylation of pyrazoles with simple haloalkanes, offering a green and efficient alternative to traditional chemical methods. thieme-connect.com

Table 2: Comparison of Controlled N-Substitution Methodologies

| Methodology | Advantages | Disadvantages |

| Protecting Groups | High regioselectivity. | Adds synthetic steps, increases waste. |

| Acid Catalysis | Milder conditions than some base-mediated methods. | May result in mixtures of regioisomers. |

| Transition Metal Catalysis | High regioselectivity and yields. | Catalyst cost and removal can be a concern. |

| Enzymatic Catalysis | Excellent regioselectivity, environmentally friendly. | Enzyme development and optimization can be time-consuming. |

Sustainable and Scalable Synthetic Routes

The growing emphasis on environmentally friendly and economically viable chemical processes has driven the development of sustainable and scalable synthetic routes for pyrazole derivatives.

Green Chemistry Principles in Pyrazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrazoles to minimize the environmental impact of their production. nih.govbenthamdirect.com This includes the use of greener solvents, the development of catalyst-free reactions, and the application of energy-efficient techniques. nih.govccspublishing.org.cnresearchgate.net

Water is an ideal green solvent, and its use in pyrazole synthesis has been explored. thieme-connect.com Multicomponent reactions, which combine several starting materials in a single step to form the final product, are another key aspect of green pyrazole synthesis. nih.gov These reactions are atom-economical and reduce the number of synthetic steps and purification procedures required.

The use of microwave and ultrasound irradiation can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. nih.gov

Catalytic Systems for Enhanced Efficiency

Catalysis plays a crucial role in developing efficient and sustainable synthetic methods for pyrazoles. Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been employed to improve reaction rates, yields, and selectivities.

Lewis acids and solid-supported catalysts have been used to promote pyrazole synthesis under environmentally benign conditions. thieme-connect.com Copper-catalyzed cycloaddition reactions have also been successfully implemented in the synthesis of pyrazoles, including in continuous flow systems. rsc.org

The development of novel catalytic systems that can operate under mild conditions and be easily recovered and reused is a key area of research in the sustainable synthesis of pyrazoles.

Continuous Flow Chemistry Applications in Pyrazole Production

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of pyrazoles, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. nih.govrsc.orgnih.govmdpi.com

Flow chemistry has been successfully applied to the synthesis of various pyrazole derivatives. nih.govnih.govmdpi.com These systems can involve multi-step sequences where intermediates are generated and consumed in a continuous stream, avoiding the need for isolation and purification at each stage. nih.govnih.gov This approach is particularly beneficial for reactions involving hazardous or unstable intermediates.

The application of continuous flow technology to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. By integrating the alkylation step into a continuous flow setup, it may be possible to precisely control reaction parameters to maximize the yield of the desired isomer while minimizing waste.

Chemical Reactivity and Derivatization of 3 Difluoromethyl 1 Ethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of pyrazoles. The substitution pattern is strongly directed by the existing substituents on the ring. For 1,3-disubstituted pyrazoles, the C-4 position is the most electron-rich and sterically accessible site, and therefore the primary target for electrophilic attack. The N-1 ethyl group has a minor electronic effect, while the C-3 difluoromethyl group deactivates the ring, making the reaction conditions for substitution potentially more rigorous compared to unsubstituted pyrazole.

Halogenation is a well-documented electrophilic substitution reaction for pyrazoles. Given the directing effects of the N-1 and C-3 substituents, 3-(difluoromethyl)-1-ethyl-1H-pyrazole is expected to undergo halogenation predominantly at the C-4 position.

Detailed research on the closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole, confirms this reactivity pattern. Bromination of this compound readily yields 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. This transformation is typically achieved using standard brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane, or bromine in acetic acid. The reaction proceeds via the typical SEAr mechanism where the electrophilic bromine species attacks the electron-rich C-4 position.

Based on this precedent, the C-4 bromination of this compound can be reliably predicted, as shown in the reaction table below. The electronic influence of the N-1 ethyl group is very similar to that of a methyl group, leading to analogous reactivity.

| Reactant | Reagent | Expected Product | Position of Substitution |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | 4-bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole | C-4 |

Nitration of pyrazole derivatives can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. Studies on 1-alkylpyrazoles have shown that nitration typically occurs at the C-4 position. For instance, the nitration of 1-methylpyrazole with a mixture of nitric acid and trifluoroacetic anhydride can yield 1-methyl-4-nitropyrazole. The presence of the deactivating difluoromethyl group at C-3 in this compound would make the reaction more challenging, likely requiring stronger conditions (e.g., fuming nitric acid) to achieve successful nitration at the C-4 position.

Direct sulfonation of the pyrazole ring is less common but can be accomplished, typically using oleum (fuming sulfuric acid). The reaction would be expected to yield this compound-4-sulfonic acid. An alternative and often more controlled method to introduce a sulfonyl group is through chlorosulfonation using chlorosulfonic acid, which would produce the corresponding sulfonyl chloride. The existence of related compounds like 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride supports the feasibility of introducing a sulfonyl group at the C-4 position of this pyrazole scaffold. jlu.edu.cn

| Reaction | Reagent | Expected Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-(difluoromethyl)-1-ethyl-4-nitro-1H-pyrazole | C-4 |

| Sulfonation | Oleum (H₂SO₄/SO₃) | This compound-4-sulfonic acid | C-4 |

Functional Group Transformations of the Difluoromethyl Moiety

The difluoromethyl (CHF₂) group is known for its unique electronic properties and its role as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. masterorganicchemistry.com It is generally a stable moiety due to the high strength of the carbon-fluorine bonds. Transformations of the CHF₂ group are challenging and often require specific and harsh reaction conditions.

The conversion of the difluoromethyl group into other fluorinated analogues, such as a trifluoromethyl (-CF₃) or a halodifluoromethyl (-CXF₂) group, represents a significant synthetic challenge. Oxidation of the C-H bond in the CHF₂ group to introduce a third fluorine atom would require potent and selective electrophilic fluorinating agents. While the conversion of a dibromofluoromethyl group on a pyrazole to a trifluoromethyl group using fluorinating agents has been reported, the direct fluorination of a CHF₂ group is less common. chim.it

Conversely, selective C-F bond cleavage to replace a fluorine atom is also difficult. Such transformations might proceed through radical or single-electron transfer (SET) mechanisms, but these methods are not widely established for the CHF₂ group on an aromatic heterocycle.

The carbon-fluorine bonds in the difluoromethyl group are highly resistant to both reduction and oxidation.

Reductive Manipulation: The complete reduction of a CHF₂ group to a methyl group (-CH₃) is an energetically unfavorable process that requires powerful reducing agents capable of cleaving C-F bonds, such as activated metals or low-valent transition metal complexes. Such conditions would likely also reduce the pyrazole ring itself, leading to a loss of aromaticity and a mixture of products. Therefore, selective reduction of the CHF₂ group without affecting the rest of the molecule is not a synthetically viable route under standard laboratory conditions.

Oxidative Manipulation: The oxidation of the difluoromethyl group to a carbonyl group (e.g., an aldehyde or part of a carboxylic acid) is also a difficult transformation. While the oxidation of other substituents on the pyrazole ring, such as the conversion of an acetyl group to a carboxylic acid using sodium hypochlorite, has been demonstrated, the CHF₂ group remains inert under these conditions. thieme.de This highlights the high stability of the difluoromethyl moiety towards common oxidizing agents. Achieving such an oxidation would likely require specialized reagents that can activate the C-H bond or facilitate the hydrolysis of the C-F bonds, which typically involves harsh acidic or basic conditions that could degrade the pyrazole ring.

Reactivity of the Pyrazole Ring and its Substituents towards Nucleophiles

The pyrazole ring is an electron-rich aromatic system and is therefore generally unreactive towards nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, the ring must be activated by the presence of one or more potent electron-withdrawing groups and must possess a good leaving group (such as a halide). masterorganicchemistry.com

In this compound, the difluoromethyl group is electron-withdrawing, but it is not typically considered a sufficiently powerful activating group to facilitate direct nucleophilic attack on the pyrazole ring, where a hydride ion would be the leaving group. Such reactions are rare.

A more plausible pathway for nucleophilic substitution involves a pre-functionalized pyrazole. For example, the 4-bromo derivative, 4-bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole , could serve as a substrate for nucleophilic substitution. In this scenario, the bromine atom at the C-4 position acts as a leaving group. The presence of the electron-withdrawing CHF₂ group at C-3 would help to stabilize the negative charge in the Meisenheimer-like intermediate formed during the nucleophilic attack, thereby facilitating the substitution. Strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the bromide under suitable conditions, such as heating in a polar aprotic solvent. This provides a versatile method for introducing a variety of functional groups at the C-4 position.

| Substrate | Nucleophile (Nu⁻) | Expected Product | Reaction Type |

|---|---|---|---|

| 4-bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole | RO⁻ (Alkoxide) | 4-alkoxy-3-(difluoromethyl)-1-ethyl-1H-pyrazole | SNAr |

| 4-bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole | RS⁻ (Thiolate) | 4-(alkylthio)-3-(difluoromethyl)-1-ethyl-1H-pyrazole | SNAr |

| 4-bromo-3-(difluoromethyl)-1-ethyl-1H-pyrazole | R₂NH (Amine) | 4-(dialkylamino)-3-(difluoromethyl)-1-ethyl-1H-pyrazole | SNAr |

Ring Modification and Annulation Reactions Involving the Pyrazole Core

Ring modification and annulation reactions involve altering the existing pyrazole ring or fusing a new ring onto it. These reactions can be used to construct more complex polycyclic heterocyclic systems. Annulation reactions, such as [3+2] cycloadditions, are fundamental to forming the pyrazole ring itself from acyclic precursors. acs.orgchim.it However, the scientific literature does not provide specific examples of post-synthetic ring modification or annulation reactions being performed on the this compound core.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Advanced Spectroscopic and Spectrometric Characterization of 3 Difluoromethyl 1 Ethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(difluoromethyl)-1-ethyl-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for an unambiguous assignment of all signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the pyrazole (B372694) ring protons. The ethyl group will present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from scalar coupling. The chemical shift of the methylene protons is influenced by the adjacent nitrogen atom of the pyrazole ring. The pyrazole ring protons, H-4 and H-5, will appear as doublets, with their coupling constant revealing their ortho relationship. The difluoromethyl group proton (-CHF₂) will manifest as a triplet due to coupling with the two fluorine atoms.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-4 (pyrazole) | 7.5 - 7.8 | d | 2.0 - 3.0 |

| H-5 (pyrazole) | 6.3 - 6.6 | d | 2.0 - 3.0 |

| -CHF₂ | 6.5 - 7.0 | t | JHF = 55.0 - 60.0 |

| -CH₂- (ethyl) | 4.1 - 4.4 | q | JHH = 7.0 - 7.5 |

| -CH₃ (ethyl) | 1.4 - 1.6 | t | JHH = 7.0 - 7.5 |

Note: Expected values are based on analogous pyrazole derivatives and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The pyrazole ring carbons (C-3, C-4, and C-5) will have characteristic chemical shifts, with C-3 being significantly affected by the attached difluoromethyl group. The ethyl group carbons will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹JCF) |

| C-3 (pyrazole) | 145 - 150 | t |

| C-4 (pyrazole) | 105 - 110 | s |

| C-5 (pyrazole) | 130 - 135 | s |

| -CHF₂ | 110 - 115 | t |

| -CH₂- (ethyl) | 45 - 50 | s |

| -CH₃ (ethyl) | 14 - 16 | s |

Note: Expected values are based on analogous pyrazole derivatives and general principles of NMR spectroscopy.

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. In the case of this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and will produce a single signal. This signal will be split into a doublet by the adjacent proton.

Expected ¹⁹F NMR Data:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -CHF₂ | -110 to -120 | d | JHF = 55.0 - 60.0 |

Note: Chemical shifts are referenced to CFCl₃. Expected values are based on analogous difluoromethylated heterocyclic compounds.

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will show correlations between coupled protons. Key expected correlations include the one between the H-4 and H-5 protons of the pyrazole ring, and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes direct one-bond correlations between protons and their attached carbons. This would confirm the assignments of the pyrazole ring protons to their respective carbons, as well as the protons and carbons of the ethyl group and the difluoromethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity between the ethyl group and the pyrazole ring (correlation from the methylene protons to C-5 of the pyrazole ring), and between the difluoromethyl group and the pyrazole ring (correlation from the -CHF₂ proton to C-4 and C-5, and from H-4 to C-3 and C-5).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is employed to determine the exact molecular weight of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information.

Expected HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 147.0724 |

| [M+Na]⁺ | 169.0543 |

Note: Calculated for the molecular formula C₅H₈F₂N₂.

The fragmentation of the molecular ion is expected to involve the loss of the ethyl group, the difluoromethyl group, or cleavage of the pyrazole ring. Common fragmentation pathways for N-alkyl pyrazoles often involve the loss of the alkyl substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=N stretching (pyrazole ring) | 1500 - 1600 |

| C-F stretching | 1000 - 1100 |

| Pyrazole ring deformation | 800 - 1000 |

The IR spectrum is expected to show strong absorptions for the C-F stretching modes. The Raman spectrum would be complementary, potentially showing stronger signals for the pyrazole ring breathing modes.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine absolute molecular structures, including bond lengths, bond angles, and conformational details of a molecule in the solid state. nih.gov The study of the crystal structure of this compound is essential for understanding its molecular geometry, conformation, and the nature of intermolecular interactions that govern its packing in the crystal lattice.

While a specific, publicly available crystal structure for this compound has not been detailed in the reviewed literature, analysis of closely related pyrazole derivatives provides significant insight into the expected solid-state characteristics of the title compound. The crystallographic data from analogous structures, particularly those containing the pyrazole core and fluorinated substituents, serve as a robust framework for predicting its molecular architecture.

Detailed research into the crystal structure of a related compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, reveals critical data about the pyrazole ring system in a crystalline environment. researchgate.netunivie.ac.atresearchgate.net The crystallographic parameters for this analog are summarized below.

Table 1: Crystallographic Data for Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate researchgate.netunivie.ac.atresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C7H7F3N2O2 |

| Crystal System | Monoclinic |

| Space Group | P21/m |

| a (Å) | 6.8088(8) |

| b (Å) | 6.7699(9) |

| c (Å) | 9.9351(12) |

| β (°) | 105.416(3) |

| Volume (Å3) | 441.48(9) |

| Z (molecules per unit cell) | 2 |

| Temperature (K) | 200(2) |

In this analog, the pyrazole ring itself is planar, a characteristic feature of this aromatic heterocyclic system. The constituent atoms of the ring lie on a crystallographic mirror plane. researchgate.net This planarity is expected to be maintained in this compound.

The conformation of substituents on the pyrazole ring is a key aspect of the molecular geometry. In N-substituted pyrazoles, such as ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the bond connecting the substituent to the ring nitrogen (N1) allows for rotation. bg.ac.rs This results in a specific dihedral angle between the plane of the pyrazole ring and the plane of the substituent. For this compound, the ethyl group at the N1 position would adopt a conformation that minimizes steric hindrance with the rest of the molecule. Similarly, the difluoromethyl group is expected to be able to rotate around the C3-C bond. bg.ac.rs

Intermolecular interactions are fundamental to the formation of the crystal lattice. In 1H-pyrazoles, which contain an N-H donor, the solid-state structure is often characterized by hydrogen bonds (e.g., N-H···O or N-H···N) that link molecules into chains, dimers, trimers, or other motifs. researchgate.netresearchgate.netresearchgate.net However, since this compound is substituted at the N1 position with an ethyl group, it lacks the N-H proton necessary for this type of classical hydrogen bonding.

Therefore, the crystal packing of the title compound would be primarily dictated by weaker intermolecular forces. These would likely include:

Weak C-H···F and C-H···N hydrogen bonds: The fluorine atoms of the difluoromethyl group and the nitrogen atom at position 2 of the pyrazole ring can act as hydrogen bond acceptors.

Dipole-dipole interactions: The polar C-F bonds in the difluoromethyl group will create a molecular dipole, leading to electrostatic interactions that influence molecular packing.

Analysis of another N-substituted pyrazole analog shows that the crystal structure can be stabilized by weak C-H···O interactions and π···π interactions between neighboring aromatic rings. bg.ac.rs This highlights the importance of substituent groups in directing the supramolecular assembly in the solid state. For this compound, the arrangement of molecules in the crystal would seek to maximize these weaker, yet collectively significant, attractive forces.

Theoretical and Computational Studies on 3 Difluoromethyl 1 Ethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it ideal for studying the ground state properties of medium-sized organic molecules. researchgate.netresearchgate.net For 3-(difluoromethyl)-1-ethyl-1H-pyrazole, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), can be employed to perform geometry optimization, finding the most stable arrangement of atoms in the molecule. nih.gov

Once the optimized geometry is obtained, a range of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov DFT also allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net Other properties, such as the dipole moment, can also be accurately predicted.

Table 1: Illustrative Ground State Properties of this compound Calculated via DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (a.u.) | -588.723 | Thermodynamic stability reference |

| HOMO Energy (eV) | -7.15 | Electron-donating capability |

| LUMO Energy (eV) | -0.98 | Electron-accepting capability |

| HOMO-LUMO Gap (eV) | 6.17 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 3.45 | Molecular polarity and intermolecular interactions |

Note: The values presented are hypothetical and representative of typical results from DFT/B3LYP/6-311G(d,p) calculations for similar fluorinated heterocyclic compounds.

While DFT is highly effective, ab initio methods provide a pathway to even higher accuracy, albeit at a greater computational cost. These methods are based on first principles without reliance on empirical data. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more refined calculations of electron correlation, which is crucial for accurately determining molecular energies and properties. clockss.org

For fluorinated pyrazoles, ab initio calculations at levels like MP2/6-311G** have been used to rigorously assess the stability of different isomers and the effects of fluorine substitution on the aromaticity and electronic structure of the pyrazole (B372694) ring. clockss.org These high-level calculations serve as benchmarks for less computationally expensive methods and are invaluable for situations where precise energy differences are critical, such as in determining the relative stability of tautomers or conformers. clockss.orgelixirpublishers.com

Conformational Analysis and Energetic Landscapes

The presence of the flexible ethyl group at the N1 position introduces conformational isomerism in this compound. The rotation around the N-CH₂ and CH₂-CH₃ single bonds gives rise to different spatial arrangements (conformers) with varying energies.

Computational methods can be used to explore the potential energy surface (PES) associated with these rotations. By performing a relaxed scan, where the dihedral angle of interest is systematically varied and the rest of the molecular geometry is optimized at each step, an energetic landscape can be mapped. This analysis reveals the lowest-energy (most stable) conformers and the energy barriers to rotation between them. For the N-ethyl group, key conformers would include those where the terminal methyl group is syn or anti with respect to the pyrazole ring. The difluoromethyl group also possesses rotational freedom that can be similarly analyzed. The relative energies of these conformers are determined by a combination of steric hindrance and subtle electronic interactions. unibo.it

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N1-C_ethyl-C_methyl) | Relative Energy (kcal/mol) | Population (298 K) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 75% |

| Syn-clinal (Gauche) | ~60° | 1.15 | 12.5% |

| Syn-clinal (Gauche) | ~-60° | 1.15 | 12.5% |

Note: Data is illustrative, based on typical energy differences between anti and gauche conformers in N-alkylated heterocycles.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results and confirm molecular structures.

DFT calculations are widely used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net The calculation provides a set of normal modes and their corresponding frequencies. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This analysis allows for the assignment of specific absorption bands to the vibrations of functional groups, such as the C-F stretches of the difluoromethyl group, C-H stretches of the ethyl group, and the characteristic vibrations of the pyrazole ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding constants. clockss.org These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C). For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable. nih.gov Computational predictions can help assign signals to specific fluorine atoms in a molecule and can be sensitive enough to distinguish between different conformational or electronic environments. nih.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Data Type | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR | δ 7.8 ppm | Pyrazole C5-H |

| δ 6.5 ppm | Pyrazole C4-H | |

| δ 6.9 ppm (t, J=54 Hz) | CHF₂ | |

| δ 4.2 ppm (q) | N-CH₂-CH₃ | |

| δ 1.5 ppm (t) | N-CH₂-CH₃ | |

| ¹³C NMR | δ 148.5 ppm (t) | Pyrazole C3-CHF₂ |

| δ 115.2 ppm (t) | CHF₂ | |

| δ 139.1 ppm | Pyrazole C5 | |

| δ 106.4 ppm | Pyrazole C4 | |

| δ 45.3 ppm | N-CH₂ | |

| δ 15.1 ppm | CH₃ | |

| ¹⁹F NMR | δ -112 ppm (d) | CHF₂ |

| IR Frequency | 1150-1050 cm⁻¹ | C-F stretching vibrations |

| 1550-1450 cm⁻¹ | Pyrazole ring stretching | |

| 2980-2850 cm⁻¹ | C-H stretching (ethyl group) |

Note: Predicted NMR shifts are relative to TMS (¹H, ¹³C) or CFCl₃ (¹⁹F). IR frequencies are typically scaled. All values are illustrative.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can map the entire reaction pathway, for instance, in a classical Knorr pyrazole synthesis or a multicomponent reaction. nih.govresearchgate.net

By using DFT, researchers can identify the structures of reactants, intermediates, transition states (TS), and products along a reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes. Locating the TS allows for the calculation of the activation energy (the energy barrier of the reaction), which is the primary determinant of the reaction rate. rsc.org

These models can be used to compare the feasibility of different proposed mechanisms by comparing their activation barriers; the pathway with the lowest energy barrier is typically the most likely to occur. nih.gov This approach has been successfully applied to understand regioselectivity in the N-alkylation of pyrazoles and the complex bond formations in metal-catalyzed synthesis routes. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations typically focus on static, isolated molecules (or include solvent effects implicitly), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time in an explicit solvent environment. pcbiochemres.com

In an MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water), and Newton's equations of motion are solved for every atom in the system. This generates a trajectory that describes how the positions and velocities of the atoms evolve over time, typically on the nanosecond to microsecond timescale. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: Observe transitions between the different conformers of the ethyl group in real-time and determine their relative populations in solution.

Analyze Solvation Structure: Investigate how solvent molecules arrange around the solute. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the fluorine atoms or the pyrazole nitrogens), revealing details about hydrogen bonding and other intermolecular interactions. researchgate.net

Study Dynamic Behavior: Analyze the flexibility of the molecule and the timescale of its internal motions. This is particularly relevant for understanding how the molecule might interact with larger biological targets like proteins. acs.org

These simulations provide a bridge between the quantum mechanical description of a single molecule and its behavior in a realistic, condensed-phase environment.

Applications of 3 Difluoromethyl 1 Ethyl 1h Pyrazole As a Versatile Synthetic Building Block

Precursor in the Synthesis of Advanced Fluorinated Heterocycles

Fluorinated heterocycles are of immense interest due to the profound effects that fluorine atoms can have on a molecule's properties, including metabolic stability, lipophilicity, and binding affinity. acs.orgresearchgate.net The 3-(difluoromethyl)-1-methyl-1H-pyrazole core serves as an essential starting material for the synthesis of more complex, poly-functionalized fluorinated heterocyclic systems.

Organic chemists utilize the pyrazole (B372694) ring and its substituents as handles for further chemical transformations. For instance, the pyrazole core can be elaborated through various reactions, such as C-H activation, halogenation, or metal-catalyzed cross-coupling, to introduce additional functional groups or fuse other ring systems. The difluoromethyl group itself is generally stable under many reaction conditions, allowing for selective modification of other parts of the molecule. This stability and the capacity for further derivatization make it an important precursor for creating novel libraries of advanced fluorinated heterocycles for screening in drug discovery and agrochemical research. researchgate.net

Scaffold for the Construction of Complex Organic Molecules

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry. globalresearchonline.net The 3-(difluoromethyl)-1-methyl-1H-pyrazole structure provides a rigid and predictable three-dimensional framework upon which complex molecular architectures can be built. Its derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), are critical intermediates that allow for the straightforward construction of amides, esters, and other derivatives. wikipedia.orgthieme.de

The synthesis of DFPA from its corresponding ethyl ester (DFMMP) via hydrolysis is a common strategy. wikipedia.org This carboxylic acid derivative is then readily converted into an acid chloride, which can be coupled with a diverse range of amines or alcohols to generate large libraries of complex molecules. This modular approach is highly efficient for exploring structure-activity relationships in research and development.

Intermediate in Agrochemical Research and Development

The most significant and well-documented application of the 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold is as a key intermediate in the agrochemical industry. wikipedia.orgthieme.de Specifically, its carboxylic acid derivative, DFPA, is the foundational building block for a major class of modern fungicides.

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety is the common structural element for a blockbuster class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org These compounds function by inhibiting the succinate dehydrogenase enzyme, which is crucial for mitochondrial respiration in pathogenic fungi. The global demand for the DFPA intermediate is substantial, leading to extensive research into optimizing its large-scale synthesis. acs.orgthieme.de

Several highly successful commercial fungicides are synthesized from this key intermediate. The general synthetic route involves the amidation of the DFPA core with various aniline (B41778) or other amine-containing fragments to produce the final active ingredients. researchgate.net

| Fungicide Name | Developer/Major Producer | Year of First Registration (Approx.) |

|---|---|---|

| Isopyrazam | Syngenta | 2010 |

| Sedaxane | Syngenta | 2011 |

| Bixafen | Bayer CropScience | 2011 |

| Fluxapyroxad | BASF | 2011 |

| Benzovindiflupyr | Syngenta | 2012 |

| Pydiflumetofen | Syngenta | 2016 |

| Inpyrfluxam | Sumitomo Chemical | 2019 |

Contributions to Medicinal Chemistry Scaffold Diversity

While its primary commercial application is in agrochemicals, the pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of pharmacological activities. globalresearchonline.netorientjchem.org The introduction of a difluoromethyl group onto this privileged scaffold offers a strategy for enhancing the pharmacological profile of potential drug candidates. The -CHF2 group can act as a lipophilic hydrogen bond donor, potentially improving cell membrane permeability and target engagement compared to non-fluorinated or methyl analogues.

The 3-(difluoromethyl)-1-methyl-1H-pyrazole building block allows medicinal chemists to incorporate this valuable motif into new molecular designs. By using it as a starting point, researchers can synthesize novel compounds for screening against various biological targets, contributing to the structural diversity of compound libraries for indications such as oncology, inflammation, and infectious diseases. cbijournal.comnih.gov

Role in Materials Science Research

The application of 3-(difluoromethyl)-1-ethyl-1H-pyrazole or its methyl analogue in materials science is not well-documented in the available literature. However, heterocyclic compounds, including pyrazoles, can be explored as components of functional materials. In principle, pyrazole derivatives can be functionalized with polymerizable groups to be incorporated as monomers into polymers. The resulting materials could exhibit modified properties such as thermal stability, dielectric constant, or hydrophobicity due to the presence of the fluorinated pyrazole moiety. Furthermore, pyrazole derivatives are known to act as ligands in coordination chemistry, suggesting a potential role in the development of metal-organic frameworks (MOFs) or other coordination polymers, although specific research in this area with the title compound is not apparent.

Q & A

Q. What are the key synthetic pathways for 3-(difluoromethyl)-1-ethyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via the Paal-Knorr method, starting with cyclization of hydrazine derivatives with diketones. Critical steps include the formation of the pyrazole ring and subsequent difluoromethylation. Acid chloride intermediates (e.g., using SOCl₂ as both solvent and reactant) are common, requiring slow addition under ice-bath conditions to control exothermic reactions . Yield optimization involves adjusting solvent polarity (e.g., dichloromethane), temperature (0–20°C), and stoichiometric ratios of reagents like NEt₃ for neutralization .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and functional groups, while X-ray crystallography resolves stereoelectronic effects of the difluoromethyl group . For intermediates, FT-IR and TLC (with ethyl acetate/petroleum ether eluents) monitor reaction progress .

Q. How should researchers handle stability and storage of this compound intermediates?

Acid chloride derivatives are moisture-sensitive and require anhydrous conditions (e.g., argon atmosphere). Storage at –20°C in amber vials minimizes decomposition. Safety Data Sheets (SDS) recommend neutralization of waste with bicarbonate before disposal .

Advanced Research Questions

Q. What is the mechanistic role of the difluoromethyl group in enhancing antifungal activity?

The difluoromethyl group increases electrophilicity, enabling stronger hydrogen bonding with fungal enzyme active sites (e.g., Botrytis cinerea cytochrome P450). Molecular docking studies reveal that the CF₂H moiety stabilizes interactions with hydrophobic pockets, improving binding affinity by ~30% compared to non-fluorinated analogs .

Q. How can contradictions in spectral data for pyrazole derivatives be resolved?

Q. What strategies improve regioselectivity during functionalization of the pyrazole ring?

Electron-withdrawing groups (e.g., –COCl) direct electrophilic substitution to the C4 position. Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids achieves C5 modifications, while oxime ester formation at C4 enhances antifungal activity . Steric effects from the 1-ethyl group can suppress unwanted side reactions at C1 .

Q. How does fluorination impact bioavailability and metabolic stability of pyrazole derivatives?

Fluorine’s inductive effect reduces basicity of adjacent amines, enhancing membrane permeability. In vivo studies show that CF₂H derivatives exhibit 2–3× longer half-lives than CH₃ analogs due to resistance to cytochrome P450 oxidation .

Q. What computational methods are effective for predicting docking interactions of fluorinated pyrazoles?

Molecular dynamics (MD) simulations with AMBER force fields model fluorine-protein van der Waals interactions. Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic attack sites, aligning with experimental IC₅₀ data against fungal targets .

Methodological Considerations

Q. How to design SAR studies for this compound derivatives?

- Variation of substituents: Replace the 1-ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on activity .

- Bioisosteric replacement: Substitute CF₂H with –CF₃ or –OCF₃ to compare electronic contributions .

- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrazole N2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.